2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide
Description
2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) and a 2-methylpiperidin-4-yl substituent. The trifluoroacetyl moiety enhances metabolic stability and lipophilicity due to fluorine’s strong electron-withdrawing properties and small atomic radius, which are critical in pharmaceutical applications . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBWTJNKVSEMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactants: Piperidine and 2,2,2-trifluoroacetic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods: Industrial production of 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilization of industrial reactors to handle bulk quantities of reactants.
Purification: Post-reaction purification steps to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Conditions: Various catalysts and solvents to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in a variety of substituted compounds .
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its activity:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacological Properties
- Lipophilicity and Solubility: The trifluoroacetyl group universally increases lipophilicity across analogs, improving membrane permeability. However, polar substituents (e.g., morpholine in ) or heterocycles (e.g., quinoline in ) can counterbalance this by introducing hydrogen-bonding sites .
- Metabolic Stability: Fluorination reduces oxidative metabolism, making trifluoroacetamides more resistant to enzymatic degradation compared to non-fluorinated analogs like N-(4-hydroxyphenyl)acetamide .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) further stabilize the acetamide bond, while electron-donating groups (e.g., methoxy in ) may alter reactivity in electrophilic substitution reactions.
Biological Activity
2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide, also known as 2,2,2-trifluoroacetamide hydrochloride, is a compound gaining attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a piperidine derivative. Its molecular formula is C8H13F3N2O·HCl, and it exists primarily in its hydrochloride form, which enhances its solubility in aqueous environments .
Molecular Structure:
- IUPAC Name: 2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride
- CAS Number: Not specified
- Molecular Weight: Approximately 210.66 g/mol
Antibacterial Properties
Research indicates that 2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide exhibits significant antibacterial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
Interaction with Biological Macromolecules
The compound has been studied for its interactions with various biological targets, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in bacterial metabolism and survival .
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This indicates a promising potential for development as an antibacterial agent .
- Cytotoxicity Assessment : A cytotoxicity evaluation conducted on human cell lines showed that at concentrations below 50 µg/mL, the compound did not induce significant cytotoxic effects compared to traditional antibiotics like penicillin .
- Mechanistic Studies : Further mechanistic studies revealed that the compound interacts with bacterial ribosomes, inhibiting protein synthesis. This was confirmed through ribosomal binding assays which indicated a high affinity for the 30S ribosomal subunit .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride | 195447-63-3 | 0.61 |
| N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 | 0.70 |
| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 170655-44-4 | 0.72 |
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a piperidine derivative, which may enhance its biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
